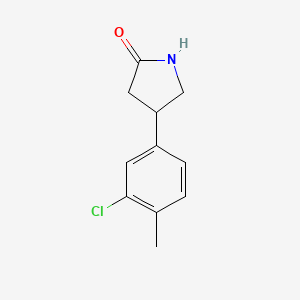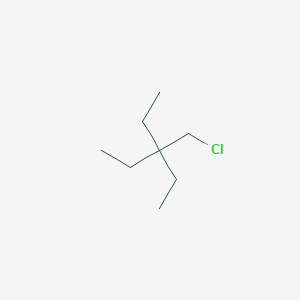
3-(Chloromethyl)-3-ethylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-3-ethylpentane is an organic compound characterized by a chloromethyl group attached to a pentane chain with an ethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-ethylpentane typically involves the chloromethylation of 3-ethylpentane. This can be achieved through the reaction of 3-ethylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
3-(Chloromethyl)-3-ethylpentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Amines, ethers, or esters, depending on the nucleophile.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
科学研究应用
3-(Chloromethyl)-3-ethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Chloromethyl)-3-ethylpentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as a reactive site, facilitating the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with potential biological and industrial applications.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
3-(Chloromethyl)-3-propylpentane: Contains a propyl group instead of an ethyl group.
3-(Chloromethyl)-3-isopropylpentane: Features an isopropyl group in place of the ethyl group.
Uniqueness
3-(Chloromethyl)-3-ethylpentane is unique due to the specific positioning of the chloromethyl and ethyl groups on the pentane chain. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications.
属性
分子式 |
C8H17Cl |
|---|---|
分子量 |
148.67 g/mol |
IUPAC 名称 |
3-(chloromethyl)-3-ethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-4-8(5-2,6-3)7-9/h4-7H2,1-3H3 |
InChI 键 |
GUHIRNSLNUIVPJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


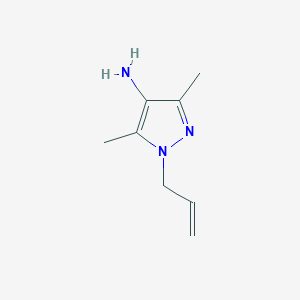

![1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13170617.png)

![({[3-(Chloromethyl)-3-methylhexyl]oxy}methyl)benzene](/img/structure/B13170620.png)

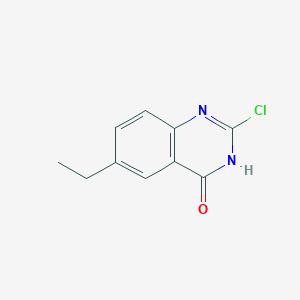
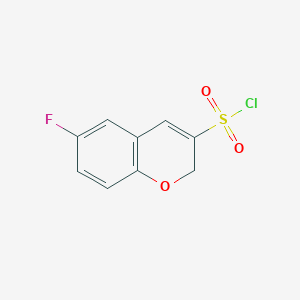

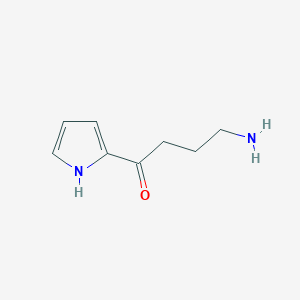

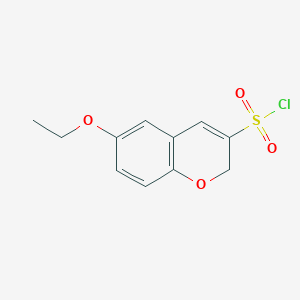
![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13170680.png)
